![molecular formula C16H30OS2 B14366791 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol CAS No. 93360-01-1](/img/structure/B14366791.png)
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is a chemical compound with the molecular formula C16H30OS2. It is characterized by a spiro structure, which includes two sulfur atoms and a hydroxyl group attached to a heptadecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of a spirocyclization reaction, where a linear precursor undergoes cyclization in the presence of sulfur donors and catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale spirocyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfur atoms play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dithiaspiro[5.11]heptadecane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,5-Dithiaspiro[5.11]heptadec-7-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.
Uniqueness
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is unique due to its combination of a spirocyclic structure, sulfur atoms, and a hydroxyl group.
Propiedades
Número CAS |
93360-01-1 |
|---|---|
Fórmula molecular |
C16H30OS2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1,5-dithiaspiro[5.11]heptadecan-7-ylmethanol |
InChI |
InChI=1S/C16H30OS2/c17-14-15-10-7-5-3-1-2-4-6-8-11-16(15)18-12-9-13-19-16/h15,17H,1-14H2 |
Clave InChI |
RGADCAJAGVIHLP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2(C(CCCC1)CO)SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


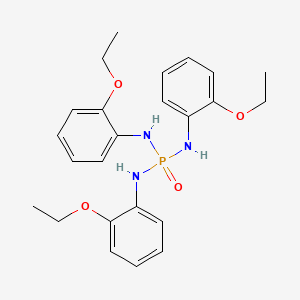
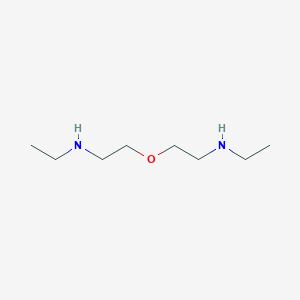
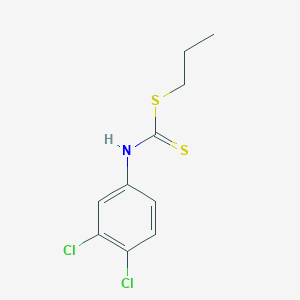
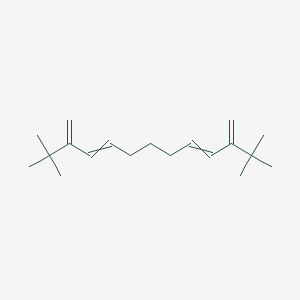
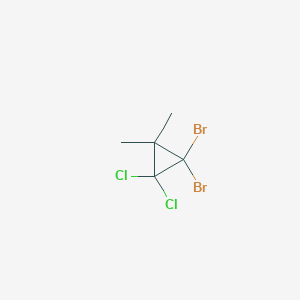
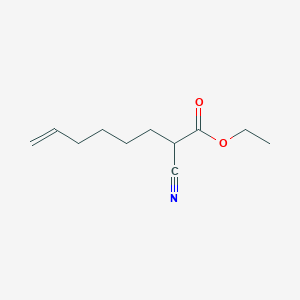
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
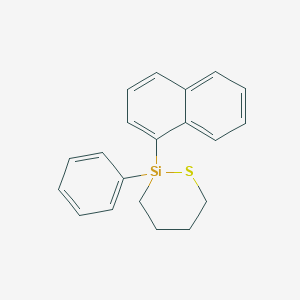
silanol](/img/structure/B14366759.png)
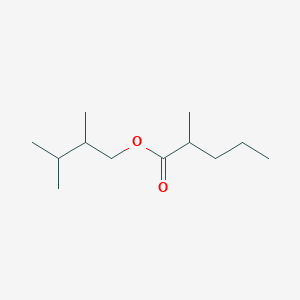
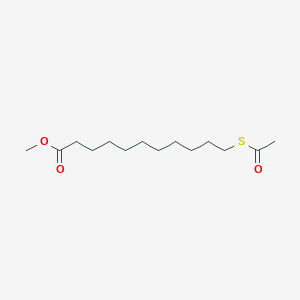
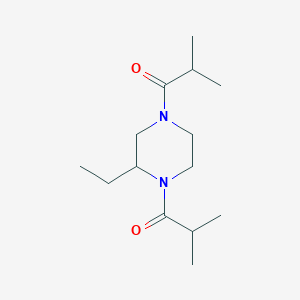
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
